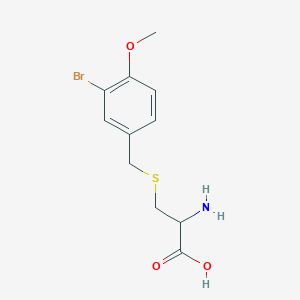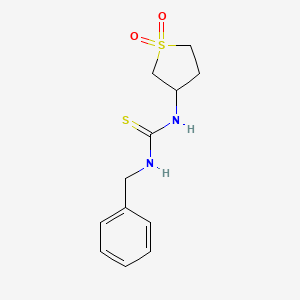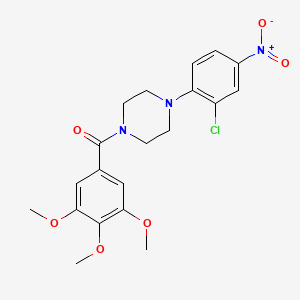![molecular formula C18H19Cl2NOS2 B3928974 N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3928974.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide
Vue d'ensemble
Description
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide, also known as CCT018159, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is known for its ability to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation.
Mécanisme D'action
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide targets the protein kinases Aurora A and B, which are involved in cell division. By inhibiting these kinases, this compound disrupts the normal cell cycle and prevents the cells from dividing. This leads to the inhibition of cancer cell growth and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has also been shown to induce cell cycle arrest and apoptosis. It has also been shown to decrease the expression of various proteins involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide is its specificity for Aurora A and B kinases, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experiments. Additionally, the potential toxicity of this compound needs to be further studied before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide. One area of research is the development of more soluble analogs of this compound, which would make it easier to use in experiments. Another area of research is the combination of this compound with other cancer drugs to enhance its efficacy. Additionally, the potential of this compound for use in other diseases, such as Alzheimer's disease, is an area of ongoing research.
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in cancer treatment. Its specificity for Aurora A and B kinases makes it a promising candidate for further development. However, further studies are needed to fully understand its potential toxicity and to develop more soluble analogs of this compound.
Applications De Recherche Scientifique
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting specific proteins involved in cell proliferation. This compound has been studied in various types of cancer, including breast cancer, lung cancer, and ovarian cancer.
Propriétés
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NOS2/c1-13(24-17-8-6-16(20)7-9-17)18(22)21-10-11-23-12-14-2-4-15(19)5-3-14/h2-9,13H,10-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFKTTHJEFXHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSCC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3928891.png)

![3-{[5-(6-methyl-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B3928902.png)

![2-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928915.png)
![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928916.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B3928921.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-isopropylphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928944.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)acetamide](/img/structure/B3928979.png)
![ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3928984.png)
![N-ethyl-2-(ethylamino)-N-[2-(4-fluorophenoxy)ethyl]pyrimidine-5-carboxamide](/img/structure/B3928985.png)
![2-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928990.png)
